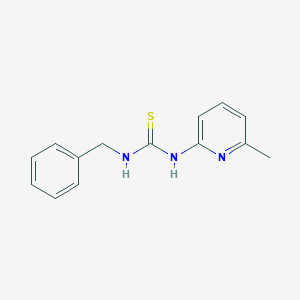![molecular formula C19H19N3O3S B292540 N-[4-(4-methylphenyl)-2,5-dioxo-1-piperazinyl]-2-(phenylsulfanyl)acetamide](/img/structure/B292540.png)
N-[4-(4-methylphenyl)-2,5-dioxo-1-piperazinyl]-2-(phenylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-methylphenyl)-2,5-dioxo-1-piperazinyl]-2-(phenylsulfanyl)acetamide, also known as MPSA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. MPSA belongs to the family of piperazine derivatives and has been shown to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-[4-(4-methylphenyl)-2,5-dioxo-1-piperazinyl]-2-(phenylsulfanyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[4-(4-methylphenyl)-2,5-dioxo-1-piperazinyl]-2-(phenylsulfanyl)acetamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
N-[4-(4-methylphenyl)-2,5-dioxo-1-piperazinyl]-2-(phenylsulfanyl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and migration of cancer cells, and reduce inflammation. N-[4-(4-methylphenyl)-2,5-dioxo-1-piperazinyl]-2-(phenylsulfanyl)acetamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(4-methylphenyl)-2,5-dioxo-1-piperazinyl]-2-(phenylsulfanyl)acetamide in lab experiments is its relatively low toxicity compared to other compounds. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-[4-(4-methylphenyl)-2,5-dioxo-1-piperazinyl]-2-(phenylsulfanyl)acetamide. One direction is to further investigate its potential as a therapeutic agent for cancer and neurological disorders. Another direction is to study its mechanism of action in more detail, which could lead to the development of more potent and selective compounds. Additionally, the development of new synthetic methods for N-[4-(4-methylphenyl)-2,5-dioxo-1-piperazinyl]-2-(phenylsulfanyl)acetamide could improve its accessibility and affordability for researchers.
Synthesemethoden
The synthesis of N-[4-(4-methylphenyl)-2,5-dioxo-1-piperazinyl]-2-(phenylsulfanyl)acetamide involves a multi-step process that starts with the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form 4-methylphenylhydrazine acetoacetate. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 2-mercaptobenzoic acid to yield N-[4-(4-methylphenyl)-2,5-dioxo-1-piperazinyl]-2-(phenylsulfanyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-methylphenyl)-2,5-dioxo-1-piperazinyl]-2-(phenylsulfanyl)acetamide has been shown to exhibit various therapeutic properties, including anti-cancer, anti-inflammatory, and anti-microbial activities. It has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
Molekularformel |
C19H19N3O3S |
|---|---|
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
N-[4-(4-methylphenyl)-2,5-dioxopiperazin-1-yl]-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C19H19N3O3S/c1-14-7-9-15(10-8-14)21-11-19(25)22(12-18(21)24)20-17(23)13-26-16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,20,23) |
InChI-Schlüssel |
KORNTPDPSNHIMN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(CC2=O)NC(=O)CSC3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(CC2=O)NC(=O)CSC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 7-methyl-3-oxo-2-(2-thienylmethylene)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292462.png)
![Ethyl 4-(4-chlorophenyl)-3-oxo-5-prop-2-enylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate](/img/structure/B292463.png)
![Ethyl 4-benzyl-3-oxo-5-(2-oxopropylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate](/img/structure/B292464.png)
![2,4-Bis(isopropylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B292466.png)
![3-amino-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292467.png)
![N-(2-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(4-methylphenyl)urea](/img/structure/B292468.png)
![N-(2-(benzylsulfanyl)-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-N'-phenylurea](/img/structure/B292469.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-cyano-4,5-dimethyl-2-thienyl)acetamide](/img/structure/B292474.png)
![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292475.png)
![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B292476.png)
![2-{[4-(4-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-cyano-4,5-dimethyl-2-thienyl)acetamide](/img/structure/B292479.png)
![N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B292480.png)
![({2-[(Cyanomethyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetonitrile](/img/structure/B292482.png)